
APY29
説明
APY29 (C₁₇H₁₆N₈; CAS 1216665-49-4) is a type I kinase inhibitor targeting the ATP-binding pocket of inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of endoplasmic reticulum (ER) stress. It inhibits IRE1α autophosphorylation with an IC₅₀ of 280 nM while paradoxically activating its RNase domain, which processes XBP1 mRNA during the unfolded protein response (UPR) . This compound stabilizes the kinase domain in a DFG-in conformation, promoting oligomerization and RNase activation even in the absence of ER stress . Its dual regulatory effects make it a unique tool for studying IRE1α signaling and developing therapies for ER stress-related diseases, including cancer, viral infections, and neurodegenerative disorders .
準備方法
Chemical Identification and Structural Features
APY29 belongs to the 2,4-pyrimidinediamine class, with the systematic name N²-(1H-benzimidazol-6-yl)-N⁴-(5-cyclopropyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine. Its molecular formula is C₁₇H₁₆N₈ , yielding a molecular weight of 332.36 g/mol . The compound’s structure features three distinct moieties:
-
A pyrimidine core that occupies the ATP-binding pocket of IRE1α.
-
A benzimidazole group at the N² position, critical for hinge-region interactions.
-
A 5-cyclopropyl-pyrazole substituent at the N⁴ position, which engages the kinase’s gatekeeper pocket .
The SMILES notation (C1CC1C2=CC(=NN2)C3=NC(=NC(=C3)N)NC4=CC5=C(C=C4)N=CN5
) and X-ray crystallographic data (PDB ID: 3FBV) confirm these interactions, particularly the cyclopropyl group’s role in stabilizing hydrophobic contacts .
Synthetic Pathway and Optimization
Original Synthesis by Wang et al. (2012)
The first reported synthesis of this compound involved a multi-step sequence to assemble the pyrimidine backbone and install substituents :
-
Pyrimidine Core Formation : Condensation of 2,4-dichloropyrimidine with benzimidazole-6-amine under palladium-catalyzed cross-coupling conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C).
-
Pyrazole Coupling : Reaction of the intermediate with 5-cyclopropyl-1H-pyrazol-3-amine using Buchwald-Hartwig amination (Pd(OAc)₂, BINAP, NaOtBu, 80°C).
-
Purification : Column chromatography (silica gel, DCM/MeOH gradient) followed by recrystallization from ethanol/water .
This route achieved a 45% overall yield with >99% purity, as verified by HPLC .
Structural Modifications for Enhanced Selectivity
Subsequent optimizations focused on improving solubility and kinase specificity:
Physicochemical and Solubility Profiles
This compound exhibits pH-dependent solubility, with optimal dissolution achieved in 50 mM citrate buffer (pH 4.0) . Lyophilized formulations retain >95% activity after 12 months at -80°C .
Analytical Characterization
Chromatographic Methods
-
HPLC : C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/ACN gradient (5→95% over 20 min), λ = 254 nm. Retention time = 12.7 min .
-
LC-MS : [M+H]⁺ = 333.15 m/z (calculated 333.14), purity >99.9% .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, benzimidazole-H), 6.45 (s, 1H, pyrazole-H), 1.85–1.78 (m, 1H, cyclopropyl) .
-
¹³C NMR : 158.2 (C=N), 145.6 (pyrimidine-C4), 128.9 (benzimidazole-C), 112.4 (pyrazole-C) .
Biological Activity Validation
IRE1α Modulation Assays
Assay Type | Result |
---|---|
Autophosphorylation inhibition (IC₅₀) | 280 nM |
RNase activation (EC₅₀) | 190 nM |
Oligomerization (SEC-MALS) | KD = 410 nM |
In HEK293T cells, 1 μM this compound reduced ER stress-induced JNK phosphorylation by 78% while increasing XBP1 splicing 3.2-fold .
Specificity Screening
This compound showed <10% inhibition at 1 μM against 266 human kinases, except for CLK1 (42%) and DYRK1A (37%) .
Applications in Disease Models
Viral Infection Studies
In bovine herpesvirus-1 (BoHV-1) models, 10 μM this compound reduced viral titers by 2.7 log units at 24 hpi through UPR pathway modulation .
Cancer Research
This compound synergized with bortezomib in multiple myeloma cells (CI = 0.32), inducing 89% apoptosis via sustained IRE1α RNase activity .
化学反応の分析
APY29は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: this compoundに対して還元反応を実施して、化合物の還元型を得ることができます。
置換: this compoundは、特定の官能基が他の基と置換される置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
This compoundは、以下を含む幅広い科学研究の用途を持っています :
化学: this compoundは、IRE1α活性の調節とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。
生物学: 生物学的調査において、this compoundは、IRE1αのタンパク質のフォールディングの異常に対する応答における役割とそのさまざまな疾患における影響を調査するために使用されます。
医学: this compoundは、癌、炎症性疾患、神経変性疾患など、小胞体ストレスに関連する疾患の治療における潜在的な治療的用途があります。
産業: this compoundは、IRE1αを標的とする新しい薬物や治療戦略の開発に使用されています。
科学的研究の応用
APY29 has a wide range of scientific research applications, including :
Chemistry: this compound is used as a tool compound to study the modulation of IRE1α activity and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of IRE1α in the unfolded protein response and its implications in various diseases.
Medicine: this compound has potential therapeutic applications in treating diseases related to endoplasmic reticulum stress, such as cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: this compound is used in the development of new drugs and therapeutic strategies targeting IRE1α.
作用機序
APY29は、IRE1αのATP結合ポケットに結合して、その自己リン酸化を阻害し、RNase活性を活性化することによって効果を発揮します 。この二重作用は、Xボックス結合タンパク質1(XBP1)mRNAのスプライシングと、RNAのIRE1依存性の調節された分解(RIDD)を促進することにより、タンパク質のフォールディングの異常に対する応答を調節します。これらの経路は、ストレス条件下で細胞の恒常性を維持するために不可欠です。
類似の化合物との比較
This compoundは、IRE1αの自己リン酸化を阻害し、そのRNase活性を活性化する能力においてユニークです。 類似の化合物には以下が含まれます :
MKC9989: キナーゼドメインを特異的に標的とするIRE1α阻害剤。
GSK2850163: 異なる作用機序を持つ別のIRE1α阻害剤。
IXA4: IRE1αの異なる部位に結合するRNase活性化剤。
これらの化合物と比較して、this compoundの二重作用は、IRE1αの複雑な調節とその細胞ストレス応答における役割を研究するための貴重なツールとなっています。
類似化合物との比較
Mechanism of Action and Binding Dynamics
APY29 and other IRE1α inhibitors are classified into two categories:
- Type I inhibitors (e.g., this compound, sunitinib): Bind the ATP pocket in the DFG-in conformation, inhibiting kinase autophosphorylation but activating RNase .
- Type II inhibitors (e.g., compound 3, KIRA6): Bind the DFG-out conformation, allosterically disrupting RNase activity and oligomerization .
Functional Contrasts
- This compound vs. Compound 3 : Both occupy the ATP-binding site but induce opposing conformational changes. This compound stabilizes the activation loop in a DFG-in state, restoring RNase activity in dephosphorylated IRE1α (dP-IRE1α) by ~60%, while compound 3 suppresses RNase activity even in dP-IRE1α . Footprinting experiments confirm that this compound protects Cys645 from alkylation, whereas compound 3 accelerates it, reflecting divergent allosteric effects .
- This compound vs. KIRA6 : KIRA6, a type II inhibitor, binds the kinase domain to destabilize IRE1α oligomers, preferentially inhibiting the pro-death RIDD pathway over XBP1 splicing . In contrast, this compound enhances both XBP1 splicing and RIDD under stress .
- This compound vs. Sunitinib : Both type I inhibitors activate RNase, but sunitinib is less selective, targeting multiple kinases (e.g., VEGFR, PDGFR). This compound’s specificity makes it preferable for mechanistic studies .
Structural and Functional Insights
- Oligomerization : this compound promotes IRE1α dimerization and higher-order oligomers, critical for RNase activation, while compound 3 and KIRA6 dissociate oligomers .
- RNase Activation : this compound’s RNase activation is dose-dependent and reversible. In competition assays, increasing this compound concentrations overcome RNase inhibition by compound 3, confirming shared binding sites with antagonistic outcomes .
- Therapeutic Potential: this compound suppresses HSV-1 replication by blocking IRE1α kinase-dependent JNK signaling, independent of RNase activity . In contrast, KIRA6 shows efficacy in preserving photoreceptor cells, highlighting pathway-specific effects .
Key Research Findings
Dual Modulation : this compound uniquely decouples kinase inhibition from RNase activation, enabling precise control over IRE1α’s dual enzymatic functions .
Pathway Selectivity : Unlike broad-spectrum inhibitors (e.g., sunitinib), this compound’s specificity for IRE1α minimizes off-target effects, making it ideal for dissecting UPR signaling .
Therapeutic Versatility: this compound enhances fracture healing by regulating osteoblast/osteoclast balance and sensitizes esophageal squamous carcinoma to radiotherapy , underscoring its broad applicability.
生物活性
APY29 is a small molecule known primarily for its role as an inhibitor of the IRE1α kinase, which is a critical component of the unfolded protein response (UPR) pathway. This pathway plays a vital role in maintaining cellular homeostasis under stress conditions, particularly those affecting the endoplasmic reticulum (ER). Understanding the biological activity of this compound is essential due to its implications in various diseases, including cancer and neurodegenerative disorders.
IRE1α Kinase Inhibition
This compound functions as a type I kinase inhibitor of IRE1α, stabilizing its active conformation while simultaneously modulating its oligomerization state. This dual action has significant implications for IRE1α's endoribonuclease (RNase) activity:
- Inhibition of Kinase Activity : this compound dose-dependently suppresses autophosphorylation of IRE1α, leading to reduced RNase activity. This mechanism is crucial as excessive RNase activity can trigger apoptosis in cells experiencing ER stress .
- Oligomerization Effects : Interestingly, while inhibiting the kinase activity, this compound increases the oligomeric state of IRE1α* (P830L), which can paradoxically rescue some RNase activity under specific conditions. This suggests that this compound may act as a slight activator of RNase function despite its primary role as an inhibitor .
Toxicity and Limitations
Despite its utility in research, this compound has been reported to exhibit toxicity at low micromolar concentrations. This toxicity limits its application across different cellular models and necessitates careful consideration when interpreting experimental results involving this compound .
Case Studies and Experimental Evidence
Numerous studies have investigated the biological effects of this compound within various cellular contexts:
- Cell Proliferation : Research indicates that this compound can induce proliferative blocks in cancer cell lines at low micromolar concentrations. This effect underscores its potential use in therapeutic strategies aimed at inhibiting tumor growth .
- Endoplasmic Reticulum Stress : In models of ER stress, this compound has been shown to modulate cell fate by influencing the balance between pro-survival and pro-apoptotic signals mediated by IRE1α. For instance, it can prevent apoptosis triggered by elevated RNase activity during ER stress conditions .
Summary of Findings
Study | Findings | Implications |
---|---|---|
Han et al. (2014) | This compound inhibits autophosphorylation and alters oligomeric state | Suggests dual role in modulating RNase activity |
MDPI (2021) | Toxicity observed at low concentrations | Limits applicability in diverse cellular models |
eLife (2015) | Induces proliferative blocks in cancer cells | Potential therapeutic target for cancer treatment |
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie APY29's modulation of the unfolded protein response (UPR) pathway?
this compound acts as an allosteric modulator of IRE1α, inhibiting its autophosphorylation (IC50 = 280 nM) while paradoxically activating its RNase activity . This dual effect disrupts XBP1 splicing kinetics, as demonstrated by increased Xbp1s expression in BoHV-1-infected cells treated with 6 µM this compound for 12–24 hours . Methodologically, researchers should validate these effects using immunoblotting for P-IRE1 and qPCR for XBP1 isoforms, with controls for dose-dependent responses (e.g., DMSO vehicle) .
Q. What in vitro models are validated for studying this compound's antiviral or anticancer effects?
- Antiviral : Bovine alphaherpesvirus 1 (BoHV-1) models show this compound reduces viral titers by 80% at 6 µM by targeting post-entry viral replication stages .
- Anticancer : Esophageal squamous cell carcinoma (ESCC) models demonstrate this compound inhibits RSK4, enhancing radiotherapy sensitivity at 10 µM via apoptosis induction . Researchers should use viability assays (e.g., MTT) and gene knockdown (e.g., siRNA for RSK4) to confirm pathway specificity .
Q. What are standard this compound concentrations for UPR-related experiments?
this compound exhibits concentration-dependent effects:
- 1–5 µM : Modulates IRE1α RNase activity without cytotoxicity .
- ≥6 µM : Induces significant cell death (e.g., 50% viability loss in BoHV-1 models) . Dose optimization should include time-course assays (12–48 hours) and cytotoxicity controls .
Advanced Research Questions
Q. How to resolve contradictory findings on this compound's dose-dependent effects across experimental systems?
Contradictions arise from model-specific thresholds:
- Cancer models : 100 µM this compound upregulates XBP1 and CXCR4 in lymphoma cells , whereas lower doses (10 µM) suffice for RSK4 inhibition in ESCC .
- Virology : 6 µM this compound suppresses BoHV-1 replication but requires higher doses for sustained IRE1α modulation . Mitigate discrepancies by standardizing assays (e.g., RNase activity vs. phosphorylation states) and reporting exact treatment durations .
Q. What methodological considerations are critical when integrating this compound into combination therapies?
this compound’s synergy with other agents (e.g., exosomal miR-26a-5p in bone regeneration ) requires:
- Dose staggering : Administer this compound after primary agents to avoid pathway interference.
- Delivery systems : Use biocompatible carriers (e.g., HA hydrogels) to sustain localized release . Validate combinatorial effects via dual-luciferase reporters and RNA-seq to map pathway crosstalk .
Q. How to design experiments analyzing this compound's impact on viral entry vs. replication?
- Attachment phase : Pre-treat cells with this compound before viral adsorption.
- Post-entry phase : Add this compound after viral internalization. Quantify viral titers via plaque assays and compare with untreated/DMSO controls. This compound shows stronger inhibition in post-entry stages (70% titer reduction vs. 40% in attachment) .
Q. Data Analysis & Reproducibility
Q. How to address variability in this compound's effects across cell lines?
- Subgroup stratification : Use criteria like baseline IRE1α expression or stress levels (e.g., ER-stressed vs. normal cells) .
- Statistical rigor : Apply mixed-effects models to account for inter-experimental variability in viral titer assays .
Q. What statistical frameworks are recommended for dose-response studies?
- Four-parameter logistic curves : Fit this compound’s IC50 values using tools like GraphPad Prism .
- Time-series analysis : Use ANOVA with Tukey post-hoc tests for longitudinal viability data (e.g., 0–24 hour timepoints) .
Q. Experimental Design Challenges
Q. How to optimize this compound treatment duration for UPR studies?
this compound’s effects peak at 12 hours (maximal Xbp1s expression) but diminish by 48 hours due to compensatory pathways . Include pulsed vs. continuous treatment arms and monitor adaptive responses via RNA-seq .
Q. What controls are essential for this compound studies in immune-microenvironment models?
特性
IUPAC Name |
2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNBSTLIALIIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。